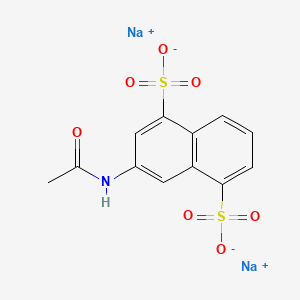
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, often used for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. This particular compound features a long alkyl chain, which imparts hydrophobic characteristics, and a hydroxyethyl group, which enhances its hydrophilicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions. The resulting intermediate is then treated with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The purification of the final product often involves recrystallization or distillation techniques to remove any impurities.
化学反応の分析
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The acetate anion can be replaced with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion exchange can be facilitated using silver nitrate (AgNO3) or other suitable salts.
Major Products Formed
Oxidation: Formation of 4,5-Dihydro-1-(2-oxoethyl)-2-pentadecyl-1H-imidazolium acetate.
Reduction: Formation of 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazole.
Substitution: Formation of various imidazolium salts depending on the anion used.
科学的研究の応用
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based lubricants and electrolytes for batteries.
作用機序
The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate exerts its effects is largely dependent on its ionic nature and the functional groups present. The imidazolium cation can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The hydroxyethyl group can form hydrogen bonds with other molecules, enhancing solubility and reactivity. The long alkyl chain provides hydrophobic interactions, which can be crucial in applications such as micelle formation and membrane interactions.
類似化合物との比較
Similar Compounds
- 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
- 1-Butyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium acetate
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in the formation of micelles or as surfactants. Additionally, the presence of the hydroxyethyl group enhances its solubility in polar solvents, making it versatile for various chemical and biological applications.
特性
CAS番号 |
94023-44-6 |
|---|---|
分子式 |
C20H40N2O.C2H4O2 C22H44N2O3 |
分子量 |
384.6 g/mol |
IUPAC名 |
acetic acid;2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-21-16-17-22(20)18-19-23;1-2(3)4/h23H,2-19H2,1H3;1H3,(H,3,4) |
InChIキー |
YLPVOJIARBNJMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)






